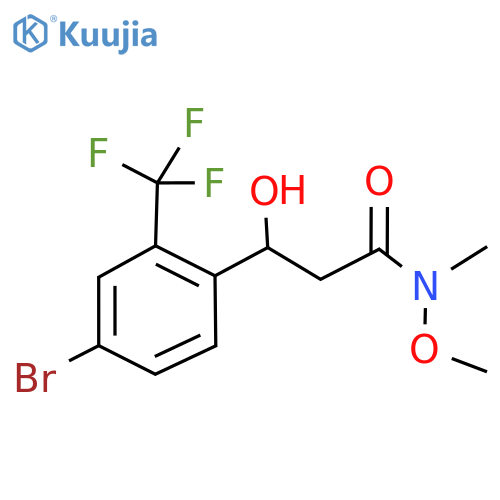Cas no 2755720-96-6 (3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide)
3-(4-ブロモ-2-(トリフルオロメチル)フェニル)-3-ヒドロキシ-N-メトキシ-N-メチルプロパンアミドは、有機合成中間体として重要な化合物です。この化合物は、4-ブロモ-2-(トリフルオロメチル)フェニル基とヒドロキシル基、およびN-メトキシ-N-メチルアミド基を有する特異な構造を持ちます。その高い反応性と多様な修飾可能性から、医薬品や農薬の開発におけるキー中間体として利用されています。特に、トリフルオロメチル基の存在により、脂溶性や代謝安定性が向上する特徴があります。また、N-メトキシ-N-メチルアミド部分は、さらなる官能基変換のための有用なハンドルとして機能します。

2755720-96-6 structure
商品名:3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
CAS番号:2755720-96-6
MF:C12H13BrF3NO3
メガワット:356.14
CID:5081060
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide 化学的及び物理的性質
名前と識別子
-
- 3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
-
- インチ: 1S/C12H13BrF3NO3/c1-17(20-2)11(19)6-10(18)8-4-3-7(13)5-9(8)12(14,15)16/h3-5,10,18H,6H2,1-2H3
- InChIKey: LEVXOGKWBSFDBB-UHFFFAOYSA-N
- ほほえんだ: C1(=CC(C(F)(F)F)=C(C=C1)C(CC(N(OC)C)=O)O)Br
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022LAP-1g |
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
2755720-96-6 | 95% | 1g |
$800.00 | 2025-02-13 | |
| Aaron | AR022LAP-250mg |
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
2755720-96-6 | 95% | 250mg |
$500.00 | 2025-02-13 |
3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide 関連文献
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
2755720-96-6 (3-(4-Bromo-2-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide) 関連製品
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
